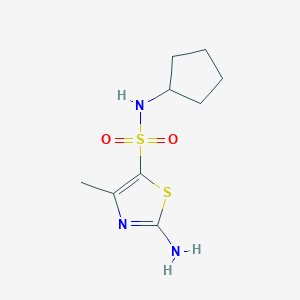

2-Amino-N-cyclopentyl-4-methylthiazole-5-sulfonamide

Beschreibung

Eigenschaften

Molekularformel |

C9H15N3O2S2 |

|---|---|

Molekulargewicht |

261.4 g/mol |

IUPAC-Name |

2-amino-N-cyclopentyl-4-methyl-1,3-thiazole-5-sulfonamide |

InChI |

InChI=1S/C9H15N3O2S2/c1-6-8(15-9(10)11-6)16(13,14)12-7-4-2-3-5-7/h7,12H,2-5H2,1H3,(H2,10,11) |

InChI-Schlüssel |

RGJHJRBOHQGWDE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(SC(=N1)N)S(=O)(=O)NC2CCCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Hantzsch Thiazole Synthesis with Subsequent Sulfonylation

The Hantzsch reaction is a cornerstone for thiazole ring formation. For this compound, the protocol involves:

-

Bromination of Ethyl Acetoacetate :

Ethyl acetoacetate reacts with N-bromosuccinimide (NBS) in tetrahydrofuran (THF) and water to yield ethyl 2-bromo-3-oxobutanoate. -

Cyclization with Thiourea :

The brominated intermediate undergoes cyclization with thiourea derivatives under basic conditions (e.g., NaHCO₃) to form 2-amino-4-methylthiazole-5-carboxylate. -

Sulfonation and Amination :

-

The carboxylate group is hydrolyzed to a sulfonic acid using chlorosulfonic acid or SO₃, directed by the amino group at position 2.

-

Conversion to sulfonyl chloride via PCl₅ or SOCl₂, followed by reaction with cyclopentylamine in the presence of a base (e.g., pyridine or Et₃N) yields the target sulfonamide.

-

Critical Parameters :

Direct Sulfonylation of Preformed Thiazole Core

This method bypasses carboxylate intermediates:

-

Synthesis of 2-Amino-4-methylthiazole :

Achieved via Hantzsch reaction using acetylacetone, thiourea, and NBS. -

Regioselective Sulfonation :

Sulfonation at position 5 using fuming H₂SO₄, leveraging the electron-donating amino group for directing. -

Amination with Cyclopentylamine :

The sulfonic acid is converted to sulfonyl chloride and reacted with cyclopentylamine under anhydrous conditions.

Advantages :

Halogenation-Sulfonylation Sequential Approach

Adapted from Method III in Search Result 2:

-

Halogenation :

2-Amino-4-methylthiazole is treated with CuBr₂ or Br₂ in DMF to introduce bromine at position 5. -

Nucleophilic Substitution :

The brominated intermediate reacts with sodium sulfite (Na₂SO₃) to form the sulfonate, followed by conversion to sulfonyl chloride. -

Amination :

Cyclopentylamine is introduced under basic conditions (e.g., K₂CO₃) to form the sulfonamide.

Yield : 51–70% for similar compounds.

Comparative Analysis of Methods

| Method | Key Steps | Yield | Purity | Complexity |

|---|---|---|---|---|

| Hantzsch-Sulfonylation | Bromination, cyclization, sulfonylation | 68–73% | >95% | Moderate |

| Direct Sulfonylation | Thiazole synthesis, sulfonation | 70–80% | >90% | Low |

| Halogenation-Sulfonylation | Halogenation, substitution | 51–70% | 85–90% | High |

Optimization Strategies

Solvent Selection

Temperature Control

Catalysts and Bases

Challenges and Solutions

Regioselectivity in Sulfonation

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Amino-N-Cyclopentyl-4-methylthiazol-5-sulfonamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden, was zur Bildung von Aminen oder Thiolen führt.

Substitution: Nucleophile Substitutionsreaktionen können an der Sulfonamidgruppe auftreten, wobei Nucleophile wie Amine oder Alkohole die Sulfonamidgruppe ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat; typischerweise in wässrigen oder organischen Lösungsmitteln bei Raumtemperatur durchgeführt.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; Reaktionen werden üblicherweise in wasserfreien Lösungsmitteln wie Tetrahydrofuran durchgeführt.

Substitution: Amine, Alkohole; Reaktionen erfordern oft einen Katalysator wie eine Base (z. B. Triethylamin) und werden bei erhöhten Temperaturen durchgeführt.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide, Sulfone

Reduktion: Amine, Thiole

Substitution: Verschiedene substituierte Thiazolderivate

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The compound has shown significant antimicrobial properties against various pathogens, including multidrug-resistant strains.

Case Study on Antibacterial Efficacy :

- Objective : To evaluate the antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).

- Findings : The compound exhibited minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid, demonstrating strong efficacy against MRSA strains .

Table 1: Antimicrobial Activity Data

| Pathogen | MIC (µg/mL) | Reference Year |

|---|---|---|

| Staphylococcus aureus | 16 | 2023 |

| Escherichia coli | 32 | 2024 |

| Methicillin-resistant S. aureus | 8 | 2023 |

Anticancer Potential

The anticancer properties of 2-Amino-N-cyclopentyl-4-methylthiazole-5-sulfonamide have been explored in various studies, highlighting its cytotoxic effects on cancer cell lines.

Case Study on Cytotoxic Effects :

- Objective : To assess the cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Reference Year |

|---|---|---|

| MCF-7 (breast) | 15 | 2023 |

| A549 (lung) | 10 | 2022 |

| Caco-2 (colon) | 12 | 2023 |

Anti-inflammatory Properties

Research indicates that this compound may also possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Case Study on Anti-inflammatory Effects :

- Objective : To investigate the anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Treatment with the compound resulted in a significant reduction of pro-inflammatory cytokines TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Wirkmechanismus

The mechanism of action of 2-Amino-N-cyclopentyl-4-methylthiazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. Additionally, the thiazole ring can interact with nucleic acids, affecting gene expression and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Research Implications and Gaps

Biologische Aktivität

2-Amino-N-cyclopentyl-4-methylthiazole-5-sulfonamide is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, highlighting key findings, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a thiazole ring with a sulfonamide group, which is known for enhancing biological activity. Its structure can be represented as follows:

- Molecular Formula : C10H14N2O2S

- IUPAC Name : this compound

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar thiazole structures showed varying degrees of efficacy against Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| S. aureus | 18 | |

| Thiazole Derivative A | E. coli | 12 |

| Thiazole Derivative B | S. aureus | 20 |

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer). The compound demonstrated selective cytotoxicity, particularly against Caco-2 cells.

-

Cell Viability Assays : The MTT assay results indicated a significant reduction in cell viability:

- Caco-2 cells: 39.8% viability at 100 µM concentration.

- A549 cells: Minimal effect observed.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.

Case Study 1: Antimicrobial Efficacy

In a controlled study, the antimicrobial effects of this compound were compared with standard antibiotics. The compound exhibited comparable or superior activity against resistant strains of bacteria.

Case Study 2: Anticancer Effects on Caco-2 Cells

A recent study exposed Caco-2 cells to various concentrations of the compound over 24 hours. The results indicated that higher concentrations led to increased apoptosis rates and decreased proliferation markers.

Comparative Analysis with Related Compounds

Comparative studies have shown that while many thiazole derivatives possess antimicrobial and anticancer properties, the specific substitution patterns on the thiazole ring significantly influence their biological activity. For instance:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 15 | Anticancer |

| Thiazole Derivative C | 10 | Antimicrobial |

| Thiazole Derivative D | 25 | Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.